2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde
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Overview
Description
2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde is an organic compound with the molecular formula C12H13ClO2 It is known for its unique chemical structure, which includes a chloro group, a methoxy group, and a butyraldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde typically involves the reaction of 4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloro(4-methoxyphenyl)methylene)butanal
- 4-(4-Chloro-2-methylphenoxy)butanoic acid
- 2-(4-Chloro-2-methylphenoxy)-acetic acid
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various research and industrial contexts .
Properties
CAS No. |
83763-10-4 |
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Molecular Formula |
C12H13ClO2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(2Z)-2-[chloro-(4-methoxyphenyl)methylidene]butanal |
InChI |
InChI=1S/C12H13ClO2/c1-3-9(8-14)12(13)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3/b12-9- |
InChI Key |
ABWVUAVDXVJZPA-XFXZXTDPSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OC)/Cl)/C=O |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)Cl)C=O |
Origin of Product |
United States |
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